7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one

Catalog No.
S12285444
CAS No.
88176-84-5
M.F
C16H20O5
M. Wt
292.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8...

CAS Number

88176-84-5

Product Name

7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one

IUPAC Name

7-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C16H20O5/c1-18-14-4-3-11(9-15(14)19-2)12-10-16(6-5-13(12)17)20-7-8-21-16/h3-4,9,12H,5-8,10H2,1-2H3

InChI Key

YHEOANLXFJVZKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3(CCC2=O)OCCO3)OC

7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C16_{16}H20_{20}O5_5 and a molecular weight of 292.33 g/mol. It is characterized by a unique spiro structure that incorporates a dioxaspiro framework, which is notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a dimethoxyphenyl group, which contributes to its distinctive properties and biological activities .

, including:

  • Nucleophilic substitutions: The presence of the carbonyl group allows for nucleophilic attack.
  • Electrophilic aromatic substitution: The dimethoxyphenyl moiety can participate in electrophilic aromatic substitution reactions.
  • Cyclization reactions: The spiro structure may facilitate cyclization under certain conditions, leading to the formation of more complex compounds.

The synthesis of 7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing commercially available precursors such as dimethoxybenzaldehyde and appropriate spirocyclic ketones.
  • Reactions: Employing reactions such as aldol condensation followed by cyclization to form the dioxaspiro structure.
  • Purification: Techniques such as recrystallization or chromatography are used to isolate the desired product.

The specific reaction conditions and yields may vary based on the chosen synthetic pathway.

7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing functional materials due to its unique structural properties.

Several compounds share structural similarities with 7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one. Here are some notable examples:

Compound NameCAS NumberUnique Features
7-bromo-1,4-dioxaspiro[4.5]decan-8-one943589-83-1Contains bromine; potential for different reactivity
1,4-Dioxaspiro[4.5]decan-2-one4423-79-4Lacks the dimethoxyphenyl group; simpler structure
(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol866394-48-1Contains an additional propenyl group; different stereochemistry

These compounds highlight the unique structural characteristics of 7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one while showcasing variations that can influence their chemical behavior and biological activity.

The systematic IUPAC name for this compound, 1,4-Dioxaspiro[4.5]decan-8-one, 7-(3,4-dimethoxyphenyl)-, reflects its intricate architecture. The core structure consists of a cyclohexanone ring fused to a 1,3-dioxolane ring via a spiro carbon atom (C-7), with a 3,4-dimethoxyphenyl substituent at the 7-position. Key structural features include:

  • Spiro junction: The shared carbon atom (C-7) creates orthogonal ring systems, imposing steric constraints that influence reactivity.
  • Dioxolane ring: The 1,3-dioxolane moiety provides electronic stabilization through its oxygen atoms.
  • Aromatic substitution: The 3,4-dimethoxyphenyl group introduces electron-donating methoxy groups, enhancing resonance effects.

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Registry Number88176-84-5
Molecular Formula$$ \text{C}{16}\text{H}{20}\text{O}_5 $$
Molecular Weight292.33 g/mol
IUPAC Name1,4-Dioxaspiro[4.5]decan-8-one, 7-(3,4-dimethoxyphenyl)-

The compound’s stereoelectronic profile has been characterized using X-ray crystallography and NMR spectroscopy, confirming the equatorial orientation of the dimethoxyphenyl group relative to the dioxolane ring.

Historical Context of Spirocyclic Dioxolane Derivatives

Spirocyclic dioxolanes emerged as a distinct class of heterocycles in the 1960s, with early work focusing on their utility as protective groups for ketones. The seminal synthesis of 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) via ketalization of cyclohexanedione with ethylene glycol laid the groundwork for subsequent derivatives. By the 1980s, researchers began exploring substituted variants, including the 3,4-dimethoxyphenyl analog, to modulate electronic and steric properties.

Notable milestones include:

  • 1972: Introduction of the Doering-Moore-Skattebøl reaction, enabling the generation of strained allenes from spirocyclic precursors.
  • 1995: Development of catalytic methods for spiro annulation, improving yields of complex dioxolane derivatives.
  • 2020s: Application of computational models to predict the reactivity of substituted spirocycles in medicinal chemistry.

Significance in Heterocyclic Chemistry Research

The compound’s hybrid spiro-aromatic architecture makes it a valuable template for studying:

  • Ring-strain effects: The spiro junction induces angle strain, which can be exploited in ring-opening reactions to generate bicyclic intermediates.
  • Electronic modulation: The dimethoxyphenyl group donates electron density via methoxy substituents, altering the compound’s susceptibility to electrophilic attack.
  • Stereochemical control: The fixed geometry at the spiro carbon enables enantioselective synthesis of chiral analogs, a feature critical in drug development.

Table 2: Comparative Analysis of Spirocyclic Dioxolane Derivatives

Compound NameCAS NumberKey Structural Differences
1,4-Dioxaspiro[4.5]decan-8-one4746-97-8Lacks aromatic substitution
3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²⁴]octane]N/AContains dichlorocarbene adducts
7-Bromo-1,4-dioxaspiro[4.5]decan-8-one943589-83-1Bromine substituent enhances electrophilicity

Recent studies have demonstrated the compound’s utility in synthesizing tricyclic frameworks via dichlorocarbene addition, yielding intermediates for natural product synthesis. Furthermore, its dioxolane ring exhibits remarkable stability under acidic conditions, making it a robust precursor for multi-step transformations.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

292.13107373 g/mol

Monoisotopic Mass

292.13107373 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types